N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Description

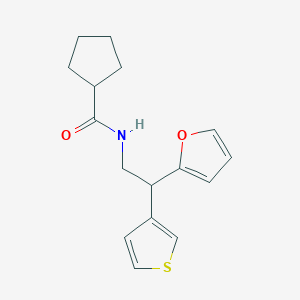

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a branched ethyl chain substituted with furan-2-yl and thiophen-3-yl heterocycles. The furan ring contributes oxygen-based electron density, while the thiophene introduces sulfur-mediated resonance effects, which may enhance metabolic stability compared to purely aliphatic analogs .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-16(12-4-1-2-5-12)17-10-14(13-7-9-20-11-13)15-6-3-8-19-15/h3,6-9,11-12,14H,1-2,4-5,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYYDEFGDRADCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One possible route includes:

Formation of the furan and thiophene substituents: These heterocycles can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

Alkylation: The furan and thiophene rings can be alkylated using appropriate alkyl halides under basic conditions to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated intermediate with cyclopentanecarboxylic acid or its derivatives (e.g., acid chlorides) to form the desired amide.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to the presence of furan and thiophene rings, which are known to interact with various biological targets. It could be explored for its potential as a pharmaceutical agent.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to the active sites of these targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Analysis

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 355.45 g/mol. Its structure features a cyclopentanecarboxamide core, substituted with furan and thiophene moieties, which are known to influence biological activity through various mechanisms.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases, particularly BMX (Bone Marrow X kinase) and BTK (Bruton's Tyrosine Kinase). These kinases play significant roles in signaling pathways related to cell proliferation and survival, making them important targets in cancer therapy.

- Covalent Bonding : The presence of reactive functional groups allows the compound to form covalent bonds with target proteins, enhancing its inhibitory effects on specific enzymes involved in disease processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against BMX and BTK. For instance, studies reported IC50 values in the low nanomolar range, indicating potent activity:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | BMX | 2 |

| This compound | BTK | 1 |

These results suggest that the compound could be a promising candidate for further development in therapeutic applications targeting these kinases.

Case Studies

- Cancer Research : A study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. Tumors treated with the compound showed reduced size and proliferation rates compared to controls, suggesting its potential as an anticancer agent.

- Inflammatory Diseases : Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine levels in cell cultures stimulated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Lacks thiophene | Moderate kinase inhibition |

| Compound B | Lacks furan | Low anti-inflammatory activity |

| This compound | Contains both furan and thiophene | High potency against BMX and BTK |

The dual presence of furan and thiophene enhances its electronic properties and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.